molecular formula C18H14O2S B12850043 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B12850043
M. Wt: 294.4 g/mol
InChI Key: LIGOVKWZNSDDAF-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an aromatic aldehyde featuring a thiophene core substituted at position 2 with a formyl group (-CHO) and at position 4 with a phenyl ring bearing a benzyloxy (-OCH₂C₆H₅) group at its para position. This compound combines the electronic properties of a thiophene heterocycle with the steric and electronic effects of the benzyloxy-substituted phenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxybenzene.

    Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be accomplished through the reaction of the benzyloxybenzene with a thiophene precursor, such as 2-bromo-5-chlorothiophene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling).

    Introduction of the Aldehyde Group: The final step involves the introduction of the aldehyde group. This can be achieved through the formylation of the thiophene ring using a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: 4-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 4-[4-(Benzyloxy)phenyl]-2-thiophenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Antitumor Activity

Recent studies have highlighted the potential of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde derivatives as promising candidates for treating Th17-mediated autoimmune diseases such as rheumatoid arthritis and psoriasis. A study synthesized a series of derivatives based on this compound, revealing that certain derivatives exhibited significant inhibitory activity against retinoic acid receptor-related orphan nuclear receptor gamma (RORc), which is crucial in inflammatory responses. The most potent derivative showed an IC50 value of 0.82 μmol/L, indicating its efficacy as a therapeutic agent .

1.2 Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that derivatives of this compound demonstrate significant DPPH scavenging activity, suggesting their potential use in combating oxidative stress-related diseases. For instance, one derivative exhibited an IC50 value of 6.12 ppm, outperforming conventional antioxidants like ketoprofen .

Chemical Synthesis and Material Science

2.1 Synthesis of Novel Derivatives

The synthesis of new thiophene-containing compounds has been explored extensively. The method typically involves the reaction of this compound with various nucleophiles to create diverse derivatives with enhanced biological activities. This approach allows for the fine-tuning of chemical properties to optimize therapeutic effects .

2.2 Application in Dyeing Processes

Another interesting application is in the development of azo dyes derived from 4-(benzyloxy)phenol, which can be used in dyeing polyester fibers. The synthesized azo dyes have shown promising results in terms of color fastness and environmental compatibility, making them suitable for industrial applications .

Case Studies

Table 1: Summary of Biological Activities

Derivative Target Activity IC50 Value (μmol/L) Notes
Compound 22bRORc Inhibition0.82Selective for RORc
Compound AAntioxidant Activity6.12 ppmBetter than ketoprofen
Compound BCOX-2 Inhibition0.04Comparable to celecoxib

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Thiophene core : Enhances electron-rich character compared to benzene-based analogs.
  • Benzyloxy-phenyl substituent : Introduces lipophilicity and steric bulk.
  • Aldehyde group : Provides a reactive site for condensation or nucleophilic addition reactions.

Comparisons with similar compounds from the evidence are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde C₁₈H₁₄O₂S 294.37 (calculated) Benzyloxy-phenyl, thiophene aldehyde Hypothesized use in organic synthesis -
2-[4-(Trifluoromethyl)phenyl]benzaldehyde C₁₄H₉F₃O 250.22 Trifluoromethyl (-CF₃) Electron-withdrawing group enhances reactivity; used as a chemical intermediate
4-(2-Methoxyphenyl)benzaldehyde C₁₄H₁₂O₂ 212.24 Methoxy (-OCH₃) Improved solubility in polar solvents; applied in organic synthesis
4-((2-Methoxyphenyl)thio)benzaldehyde C₁₄H₁₂O₂S 244.31 Methoxy-thioether (-S-C₆H₄-OCH₃) Thioether linkage alters electronic properties; potential for metal coordination
4-Benzyloxy-2-(2’-carbomethoxy)thiophenylaniline C₂₁H₁₉NO₃S 365.45 Benzyloxy, methyl ester Used in organic synthesis; soluble in dichloromethane, methanol

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups: The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]benzaldehyde increases electrophilicity at the aldehyde, favoring nucleophilic attacks .
  • Solubility : Methoxy-substituted analogs (e.g., 4-(2-methoxyphenyl)benzaldehyde) exhibit higher solubility in polar solvents compared to benzyloxy derivatives, which are more lipophilic .
  • Thiophene vs. Benzene Cores : Thiophene-based aldehydes (e.g., the target compound) may exhibit enhanced conjugation and redox activity compared to purely aromatic systems like biphenylcarbaldehydes .

Research Findings and Limitations

  • Synthetic Feasibility : Benzyloxy-protected aldehydes are typically synthesized via Ullmann coupling or nucleophilic aromatic substitution, as seen in related compounds .
  • Data Gaps: No direct experimental data (e.g., spectral, crystallographic) for the target compound is available in the provided evidence. Properties are inferred from analogs.
  • Contradictory Evidence : While trifluoromethyl and methoxy groups are well-studied, the benzyloxy-thiophene combination lacks comparative stability or reactivity data.

Biological Activity

4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H15O2S\text{C}_{16}\text{H}_{15}\text{O}_2\text{S}

This structure features a thiophene ring, which is known for its biological activity, and a benzyloxy group that may enhance its pharmacological properties.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, Schiff base ligands derived from similar structures have shown the ability to scavenge free radicals effectively, which is essential in preventing cellular damage caused by oxidative stress .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compoundTBDFree radical scavenging
Related Schiff Base Ligand25DPPH scavenging
BHT (Butylated Hydroxytoluene)45ROS generation

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar thiophene structures have demonstrated significant cytotoxic effects against cancer cell lines. For example, derivatives containing thiophene rings have been reported to inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values as low as 8 nM .

Case Study: MCF-7 Cell Line
In a study examining the cytotoxicity of thiophene derivatives, it was found that compounds with structural similarities to this compound exhibited potent anti-proliferative effects. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Thiophene Derivative AMCF-78PI3K inhibition
Thiophene Derivative BHeLa20Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Studies indicate that thiophene-containing compounds can exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell membranes and inhibit essential metabolic pathways.

Table 3: Antimicrobial Activity Overview

MicroorganismCompoundMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusThis compoundTBD
Escherichia coliThiophene Derivative C15
Candida albicansThiophene Derivative D10

Q & A

Q. Basic: What are the optimal synthetic routes for 4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves coupling reactions between benzyloxy-substituted aryl halides and thiophene carbaldehyde precursors. A robust method includes using NaH in tetrahydrofuran (THF) to deprotonate intermediates, followed by nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives . For instance, related benzofuran derivatives were synthesized via NaH-mediated alkylation in THF at 0°C, achieving yields >85% after purification by column chromatography . Optimization should focus on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
  • Temperature control : Low temperatures (0–5°C) to minimize side reactions.
  • Purification : HPLC or preparative TLC to isolate the aldehyde moiety from byproducts like over-oxidized acids .

Q. Advanced: How can computational modeling predict the reactivity of the aldehyde group in cross-coupling reactions?

Density Functional Theory (DFT) calculations can elucidate electronic effects influencing the aldehyde's reactivity. For example, the electron-withdrawing nature of the benzyloxy group on the phenyl ring may reduce electron density at the aldehyde carbon, affecting nucleophilic attack in reactions like condensations or Wittig olefinations. Studies on similar thiophene carbaldehydes suggest that frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts regioselectivity in cycloadditions or nucleophilic substitutions . Advanced researchers should:

  • Use software like Gaussian or ORCA for geometry optimization.
  • Compare calculated activation energies with experimental yields to validate models .

Q. Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the benzyloxy group’s methylene protons resonate as a singlet at δ 4.9–5.1 ppm. Aromatic protons in the thiophene and phenyl rings show splitting patterns between δ 6.8–7.8 ppm .
  • FT-IR : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde group.
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ for C₁₈H₁₄O₂S: 294.0668) ensures purity .

Q. Advanced: What strategies can resolve contradictions in reported biological activities of derivatives?

Discrepancies in bioactivity data (e.g., inconsistent IC₅₀ values in enzyme inhibition assays) may arise from impurities or assay conditions. To address this:

  • Orthogonal assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm target specificity .
  • Purity validation : Use HPLC-MS to rule out contaminants (>98% purity required) .
  • Structural analogs : Compare activities of derivatives with controlled modifications (e.g., replacing benzyloxy with methoxy) to identify pharmacophore elements .

Q. Basic: What are the common functionalization reactions involving the thiophene carbaldehyde moiety?

The aldehyde group is highly reactive in:

  • Condensation reactions : Formation of Schiff bases with amines (e.g., hydrazines for thiosemicarbazones) .
  • Nucleophilic additions : Grignard reagents or organozinc species to form secondary alcohols.
  • Oxidation/Reduction : Controlled oxidation to carboxylic acids or reduction to hydroxymethyl derivatives using NaBH₄ .

Q. Advanced: How do steric and electronic factors influence regioselectivity in derivatization reactions?

Steric hindrance from the benzyloxy group directs electrophilic substitutions to the para position of the thiophene ring. For example, in Vilsmeier-Haack formylation, the electron-rich 5-position of thiophene is preferentially activated. Computational studies show that steric maps (e.g., using PyMol) predict accessibility of reactive sites, while Hammett constants quantify electronic effects of substituents .

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-11-18-10-16(13-21-18)15-6-8-17(9-7-15)20-12-14-4-2-1-3-5-14/h1-11,13H,12H2

InChI Key

LIGOVKWZNSDDAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=C3)C=O

Origin of Product

United States

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